N-(4-Phenoxyphenyl)formamide
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Overview
Description
N-(4-Phenoxyphenyl)formamide is an organic compound characterized by the presence of a formamide group attached to a phenoxyphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Phenoxyphenyl)formamide can be synthesized through the N-formylation of 4-phenoxyaniline using formic acid or other formylating agents. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 4-phenoxyaniline with formic acid in the presence of a suitable catalyst. The process is optimized to ensure high yield and purity of the final product, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenoxyphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the formamide group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-(4-Phenoxyphenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Phenoxyphenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)formamide
- N-(4-Bromophenyl)formamide
- N-(4-Chlorophenyl)formamide
Uniqueness
N-(4-Phenoxyphenyl)formamide is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other formamide derivatives and can lead to different applications and properties .
Properties
IUPAC Name |
N-(4-phenoxyphenyl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-10H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAXUEKNOUWSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167984 |
Source
|
Record name | N-(4-Phenoxyphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165550-81-2 |
Source
|
Record name | N-(4-Phenoxyphenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165550812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Phenoxyphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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